molecular formula C21H23FN2O3 B3657429 N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B3657429
M. Wt: 370.4 g/mol
InChI Key: XXVFGKGQQIOMLN-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxyphenyl group: This step might involve nucleophilic substitution reactions where an ethoxyphenyl group is introduced to the piperidine ring.

    Addition of the fluorobenzoyl group: This can be done through acylation reactions using fluorobenzoyl chloride or similar reagents.

    Formation of the carboxamide group: This step might involve the reaction of the intermediate compound with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions might target the carbonyl group in the fluorobenzoyl moiety, potentially forming alcohol derivatives.

    Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
  • N-(4-methoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
  • N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxylic acid

Uniqueness

“N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide” is unique due to the specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both ethoxy and fluorobenzoyl groups might confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-2-27-19-9-7-18(8-10-19)23-20(25)15-11-13-24(14-12-15)21(26)16-3-5-17(22)6-4-16/h3-10,15H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVFGKGQQIOMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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